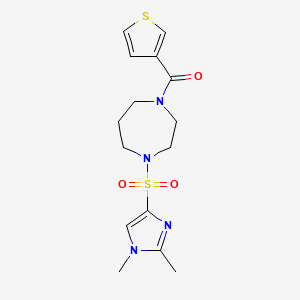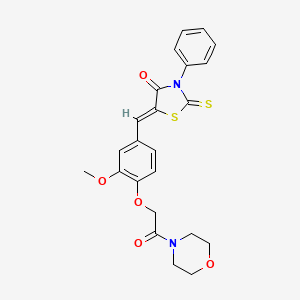
(Z)-5-(3-methoxy-4-(2-morpholino-2-oxoethoxy)benzylidene)-3-phenyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a methoxy group, a morpholino group, a benzylidene group, a phenyl group, and a thioxothiazolidinone group. These groups could contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the benzylidene group might undergo reactions typical of alkenes, while the thioxothiazolidinone group might participate in reactions involving the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure. Unfortunately, without specific data on this compound, I can’t provide a detailed analysis of its properties .Applications De Recherche Scientifique
Pharmacological Activities and Therapeutic Potentials
The compound and its related structures, particularly those based on the thiazolidinedione and benzothiazole scaffolds, have been extensively studied for their diverse pharmacological activities. These activities include potential therapeutic applications in treating or managing various ailments due to their ability to act as inhibitors or modulators of biological targets.
PTP 1B Inhibitors : Thiazolidinedione (TZD) scaffolds, including derivatives like our compound, have been explored for their potent activity as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors. These inhibitors play a crucial role in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM), showcasing the compound's relevance in diabetes research. For instance, certain TZD scaffold derivatives have exhibited potent inhibitory activity, indicating their potential in designing novel inhibitors for PTP 1B (Verma, S., Yadav, Y. S., & Thareja, S., 2019).
Benzothiazole Derivatives : Benzothiazole derivatives have shown a wide array of pharmacological activities, including antiviral, antimicrobial, antidiabetic, anti-tumor, and anti-inflammatory properties. The unique structure of benzothiazoles, which can be modified to enhance activity, demonstrates the scaffold's importance in medicinal chemistry (Bhat, M., & Belagali, S. L., 2020).
Synthetic Methodologies and Structural Modifications
Synthetic Routes : The compound and its analogs can be synthesized through various methodologies, offering opportunities for structural modifications to optimize biological activities. For example, the synthesis of 1,3-thiazolidin-4-ones and their functionalized analogs has been developed over time, employing green chemistry approaches for the synthesis of these nuclei, which have significant pharmacological importance (Santos, J. d. S., Jones Junior, J., & Silva, F. M. D., 2018).
Antioxidant Capacity : The compound's scaffold has been involved in studies focusing on antioxidant capacity, highlighting its potential in developing antioxidants. The ABTS/PP decolorization assay, for instance, has been utilized to measure the antioxidant capacity of various compounds, including those related to our compound's structure (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-28-19-13-16(7-8-18(19)30-15-21(26)24-9-11-29-12-10-24)14-20-22(27)25(23(31)32-20)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUMDEBGMVKGQT-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
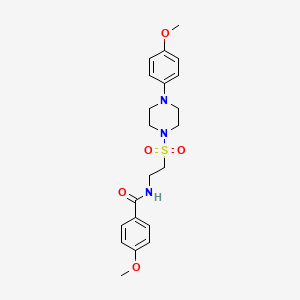
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)
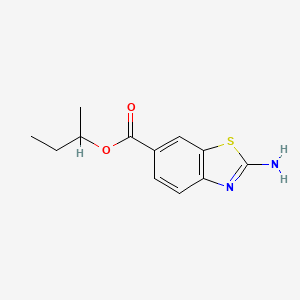
![3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid](/img/structure/B2580631.png)
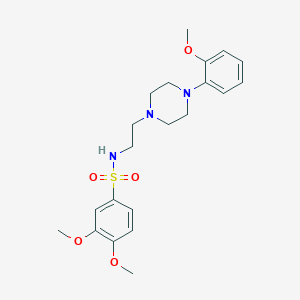


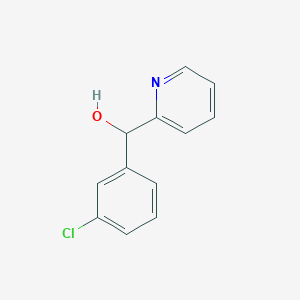
![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2580639.png)
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)

